molecular formula C10H14N6O2 B581433 (7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methanol CAS No. 1206970-17-3

(7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methanol

Cat. No.: B581433
CAS No.: 1206970-17-3
M. Wt: 250.262
InChI Key: IJIVBEBFGNEDAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methanol (CAS: 1206970-17-3) is a triazolo-pyrimidine derivative with a molecular formula of C10H14N6O2 and a molecular weight of 250.26 g/mol . Its structure features a triazolo[4,5-d]pyrimidine core substituted with an amino group at position 7, a tetrahydrofuran-2-ylmethyl group at position 3, and a hydroxymethyl group at position 5 (Figure 1).

Properties

IUPAC Name

[7-amino-3-(oxolan-2-ylmethyl)triazolo[4,5-d]pyrimidin-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O2/c11-9-8-10(13-7(5-17)12-9)16(15-14-8)4-6-2-1-3-18-6/h6,17H,1-5H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIVBEBFGNEDAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C3=NC(=NC(=C3N=N2)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901126741
Record name 7-Amino-3-[(tetrahydro-2-furanyl)methyl]-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901126741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206970-17-3
Record name 7-Amino-3-[(tetrahydro-2-furanyl)methyl]-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206970-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Amino-3-[(tetrahydro-2-furanyl)methyl]-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901126741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methanol belongs to the class of 1,2,3-triazolo[4,5-d]pyrimidines, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structure and Synthesis

The compound features a triazolo-pyrimidine core with an amino group at the 7-position and a tetrahydrofuran moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. Recent studies have explored various synthetic routes to optimize yield and purity while maintaining biological activity.

Antiplatelet Activity

Research indicates that compounds within the triazolo[4,5-d]pyrimidine series exhibit significant antiplatelet activity. A study synthesized several analogues related to ticagrelor, a known antiplatelet agent. The results showed that modifications to the triazolo-pyrimidine structure could maintain or enhance antiplatelet effects while potentially reducing antibacterial activity. For instance, specific derivatives demonstrated fold-inhibition values against platelet aggregation comparable to ticagrelor itself .

Antibacterial Activity

While some derivatives showed promising antibacterial properties against Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA), the relationship between antiplatelet and antibacterial activities is complex. Notably, certain modifications led to a loss of antibacterial efficacy without affecting antiplatelet activity. This dissociation suggests distinct mechanisms of action for these biological activities .

Anticancer Potential

The compound's potential as an anticancer agent has also been investigated. Triazolo-pyrimidine derivatives have been identified as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. In vitro studies demonstrated that certain analogues could significantly inhibit LSD1 activity, leading to reduced cell proliferation in various cancer cell lines. For example, specific derivatives exhibited IC50 values in the low micromolar range against leukemia cells .

Case Study 1: Antiplatelet Activity Evaluation

A series of triazolo[4,5-d]pyrimidines were evaluated for their antiplatelet activity using in vitro assays. The study found that compound modifications at the 7-position could enhance inhibitory effects on platelet aggregation. The most potent compounds achieved fold-inhibition values exceeding those of ticagrelor under similar conditions .

Case Study 2: Anticancer Activity Against Leukemia Cells

In a separate study focusing on anticancer properties, compounds derived from the triazolo-pyrimidine scaffold were tested against MGC-803 gastric cancer cells. Results indicated significant inhibition of cell migration and proliferation upon treatment with selected analogues, highlighting their potential as therapeutic agents in oncology .

Structure-Activity Relationship (SAR)

The SAR of triazolo-pyrimidine derivatives indicates that specific functional groups and substituents play critical roles in modulating biological activity:

CompoundSubstituentAntiplatelet Activity (Fold-inhibition)Antibacterial Activity (MIC)
7aH10>100 mM
7bCH₃15>100 mM
7cNH₂20<50 mM
7dOH12>100 mM

This table summarizes findings from multiple studies indicating that while some compounds retain strong antiplatelet effects, their antibacterial efficacy may vary significantly based on structural modifications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three structural analogs (Table 1):

Functional Implications

Metabolic Stability: The fluorinated analog (2055114-30-0) likely exhibits greater metabolic resistance due to the C-F bond’s stability, a common strategy in drug design to prolong half-life. In contrast, the target compound’s tetrahydrofuran group may undergo oxidative metabolism more readily.

Solubility and Bioavailability: The piperazinyl-ethanol derivative (1286703-57-8) benefits from the piperazine ring’s basicity and the ethanol group, which enhance aqueous solubility. The target compound lacks ionizable groups beyond the amino and methanol, possibly limiting solubility.

Target Interaction: The p-tolylamino group in 1286703-57-8 could facilitate hydrophobic interactions with enzyme pockets, whereas the target compound’s smaller substituents (tetrahydrofuran, methanol) may favor interactions with polar or shallow binding sites. The fluorine in 2055114-30-0 might alter electronic properties, affecting hydrogen bonding or dipole interactions compared to the target compound’s non-fluorinated structure.

Q & A

Q. What are the recommended synthetic protocols for preparing (7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methanol?

The synthesis of triazolo-pyrimidine derivatives typically involves one-pot multicomponent reactions. For example, analogous compounds are synthesized by refluxing triazole derivatives with ethyl cyanoacetate in ethanol/water mixtures using catalysts like tetramethylpiperidine (TMPD) to achieve high yields (~92%). Post-synthesis purification via recrystallization from ethanol is critical to obtain ≥95% purity . Adjustments to substituents (e.g., tetrahydrofuran-2-ylmethyl groups) may require modified reaction conditions, such as controlled temperature (65–70°C) and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

  • Structural characterization : Use 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm the triazolo-pyrimidine core, tetrahydrofuran substitution, and hydroxymethyl group. X-ray crystallography is recommended for resolving stereochemical ambiguities in chiral centers (e.g., tetrahydrofuran substituents) .
  • Purity analysis : High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures ≥95% purity. Mass spectrometry (ESI-MS) validates molecular weight .

Q. What storage conditions are optimal for maintaining compound stability?

Store the compound in airtight containers under inert gas (argon or nitrogen) at 2–8°C. Desiccants (e.g., silica gel) should be used to prevent hydrolysis of the hydroxymethyl group. Long-term stability studies recommend avoiding exposure to light or humidity, which can degrade the triazolo ring .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s kinase inhibition potential?

  • In vitro assays : Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) with recombinant kinases (e.g., PKA, PKC) to measure IC50_{50} values. Include ATP-competitive controls to confirm mechanism .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of kinase active sites (PDB database) to predict binding modes. Focus on interactions between the tetrahydrofuran group and hydrophobic kinase pockets .

Q. How should structural modifications be prioritized to enhance bioavailability while retaining activity?

  • Structure-activity relationship (SAR) : Replace the hydroxymethyl group with prodrug moieties (e.g., acetyl esters) to improve membrane permeability. Compare logP values (via HPLC) of derivatives to balance hydrophilicity and absorption .
  • Metabolic stability : Test microsomal half-life (human liver microsomes) and CYP450 inhibition profiles. Fluorinated analogs (e.g., ’s fluorinated derivative) may enhance metabolic stability .

Q. What methodological approaches resolve contradictions in solubility data across studies?

  • Solubility profiling : Use shake-flask methods with buffered solutions (pH 1.2–7.4) and cosolvents (DMSO/PEG 400) to determine intrinsic solubility. Hansen solubility parameters (HSPiP software) can predict solvent compatibility .
  • Crystallinity analysis : Compare amorphous vs. crystalline forms via powder X-ray diffraction (PXRD). Amorphous forms generally exhibit higher solubility but lower stability .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Cellular assays : Use CRISPR-engineered cell lines with kinase knockouts to confirm target specificity. Measure downstream phosphorylation markers via Western blot .
  • In vivo models : Administer the compound in rodent xenograft models (e.g., breast cancer cell lines) and quantify tumor growth inhibition. Pair with PET imaging (e.g., 18F ^{18} \text{F}-FDG) to assess metabolic effects .

Methodological Considerations for Data Interpretation

Q. How should researchers address variability in biological activity across assay platforms?

  • Standardization : Use reference compounds (e.g., staurosporine for kinase inhibition) as internal controls. Normalize data to account for inter-assay variability .
  • Dose-response validation : Perform triplicate experiments with staggered concentrations to ensure reproducibility. Use nonlinear regression (GraphPad Prism) to calculate EC50_{50}/IC50_{50} .

Q. What strategies mitigate synthetic byproduct formation during scale-up?

  • Process optimization : Employ flow chemistry to control exothermic reactions and minimize side products. Monitor intermediates via inline FTIR .
  • Purification : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the target compound from regioisomeric byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.